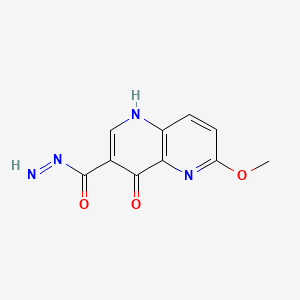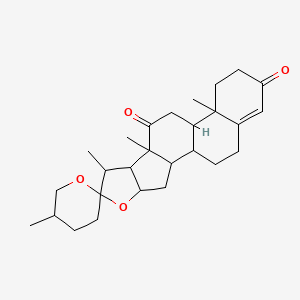
(25R)-Spirost-4-en-3,12-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(25R)-Spirost-4-en-3,12-dion is a steroidal compound with a spirostane skeleton It is characterized by the presence of a spiroketal structure, which is a unique feature in its molecular framework
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (25R)-Spirost-4-en-3,12-dion umfasst typischerweise mehrere Schritte, beginnend mit einfacheren steroidalen Vorstufen. Ein gängiger Syntheseweg umfasst die Oxidation einer geeigneten steroidalen Vorstufe, um die Ketonfunktionalitäten an den Positionen 3 und 12 einzuführen. Dies kann unter kontrollierten Bedingungen mit Reagenzien wie Chromtrioxid (CrO3) oder Pyridiniumchlorchromat (PCC) erreicht werden.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound kann großtechnische Oxidationsreaktionen unter Verwendung robuster und skalierbarer Methoden umfassen. Der Einsatz von Durchflussreaktoren und katalytischen Oxidationsprozessen kann die Effizienz und Ausbeute der Verbindung verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um hochreines this compound zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
(25R)-Spirost-4-en-3,12-dion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Weitere Oxidation kann zur Bildung stärker oxidierter Derivate führen.
Reduktion: Reduktionsreaktionen können die Ketongruppen in Hydroxylgruppen umwandeln.
Substitution: Nukleophile Substitutionsreaktionen können an bestimmten Positionen verschiedene funktionelle Gruppen einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Chromtrioxid (CrO3), Pyridiniumchlorchromat (PCC)
Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4)
Substitution: Verschiedene Nukleophile wie Amine, Thiole und Alkohole unter basischen oder sauren Bedingungen
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen hydroxylierte Derivate, substituierte Spirostane und stärker oxidierte Verbindungen.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (25R)-Spirost-4-en-3,12-dion als Vorstufe für die Synthese komplexerer steroidaler Verbindungen verwendet. Seine einzigartige Struktur macht es zu einem wertvollen Zwischenprodukt in der organischen Synthese.
Biologie
In der biologischen Forschung wird this compound auf seine potenziellen biologischen Aktivitäten untersucht. Es wurde auf seine Auswirkungen auf verschiedene biologische Pfade und sein Potenzial als Leitstruktur für die Medikamentenentwicklung untersucht.
Medizin
In der Medizin wird this compound auf seine potenziellen therapeutischen Anwendungen untersucht.
Industrie
In der Industrie wird this compound zur Synthese von Steroidmedikamenten und anderen steroidbasierten Produkten verwendet. Seine einzigartigen chemischen Eigenschaften machen es zu einer wertvollen Verbindung in der pharmazeutischen Herstellung.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen in biologischen Systemen. Es kann an Steroidrezeptoren binden und deren Aktivität modulieren, was zu Veränderungen der Genexpression und zellulären Reaktionen führt. Zu den beteiligten Pfaden gehören die Steroidhormonsignalisierung und die Stoffwechselregulation.
Wirkmechanismus
The mechanism of action of (25R)-Spirost-4-en-3,12-dion involves its interaction with specific molecular targets in biological systems. It may bind to steroid receptors and modulate their activity, leading to changes in gene expression and cellular responses. The pathways involved include steroid hormone signaling and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Spirost-4-en-3-on: Ähnlich in der Struktur, jedoch ohne die Ketongruppe an Position 12.
Spirostan-3,12-dion: Ähnlich, unterscheidet sich jedoch in der Konfiguration der Spiroketal-Struktur.
Diosgenin: Ein natürlich vorkommendes steroidales Sapogenin mit einem ähnlichen Spirostan-Gerüst.
Einzigartigkeit
(25R)-Spirost-4-en-3,12-dion ist aufgrund seiner spezifischen Konfiguration und des Vorhandenseins von Ketongruppen sowohl an Position 3 als auch an Position 12 einzigartig. Diese einzigartige Struktur verleiht ihm unterschiedliche chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C27H38O4 |
|---|---|
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-10,16-dione |
InChI |
InChI=1S/C27H38O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h11,15-16,19-22,24H,5-10,12-14H2,1-4H3 |
InChI-Schlüssel |
ZVWYBBDTSJOAHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6=CC(=O)CCC56C)C)C)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


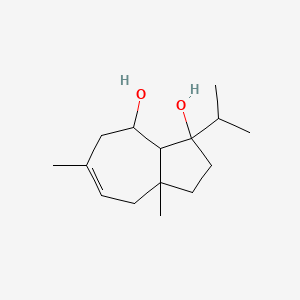
![1-[(4-Fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12303301.png)

![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine](/img/structure/B12303316.png)
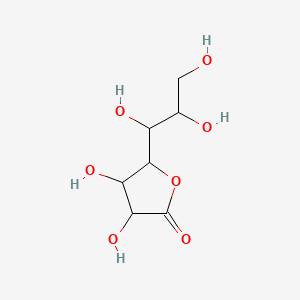
![3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B12303335.png)
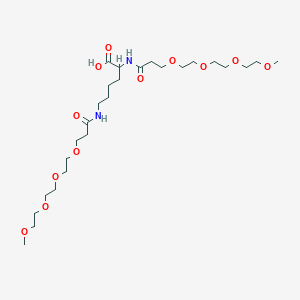
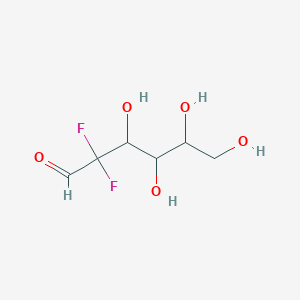


![N,N'-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide]](/img/structure/B12303356.png)
![benzyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12303359.png)
![5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide](/img/structure/B12303368.png)
